molecular formula C21H26ClN3O4 B2370042 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide CAS No. 898420-34-3

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide

Cat. No. B2370042
CAS RN: 898420-34-3
M. Wt: 419.91
InChI Key: ZQYJTVKXCLSGSP-UHFFFAOYSA-N
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Description

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study by Mehta et al. (2019) discusses the synthesis of derivatives closely related to the compound , demonstrating significant antimicrobial and anticancer activities. These compounds have shown promise in in vitro studies, suggesting potential applications in developing new antimicrobial and anticancer agents (Mehta et al., 2019).

Acyl-Coenzyme A: Cholesterol O-Acyltransferase-1 Inhibition

Research by Shibuya et al. (2018) identifies a compound with a similar structure that acts as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This inhibition property may have implications for treating diseases involving ACAT-1 overexpression, suggesting potential therapeutic applications (Shibuya et al., 2018).

Anticonvulsant Activity

Aytemir et al. (2004) synthesized derivatives including elements of the compound , which showed potential anticonvulsant activity. This suggests the compound's derivatives could be useful in developing new treatments for seizure disorders (Aytemir et al., 2004).

Synthesis and Biological Screening

A study by Guna et al. (2009) involves the synthesis and biological screening of compounds with structural similarities, showing moderate activity against various bacteria and fungi. This indicates potential for developing new antimicrobial agents (Guna et al., 2009).

Mechanism of Action

Target of Action

It’s known that piperazine derivatives, a key structural motif in this compound, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse targets for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Piperazine derivatives are known to interact with their targets in various ways, often acting as agonists or antagonists at receptor sites . The presence of the 3-chlorophenyl and pyran groups may also influence the compound’s interaction with its targets.

Biochemical Pathways

Given the wide range of biological activity exhibited by piperazine derivatives , it’s plausible that this compound could influence multiple pathways, depending on its specific targets.

Pharmacokinetics

The piperazine moiety is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Based on the known effects of piperazine derivatives , it’s possible that this compound could have a range of effects, depending on its specific targets and mode of action.

properties

IUPAC Name

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O4/c1-2-6-23-21(27)15-29-20-14-28-18(12-19(20)26)13-24-7-9-25(10-8-24)17-5-3-4-16(22)11-17/h3-5,11-12,14H,2,6-10,13,15H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYJTVKXCLSGSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide

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